4-Chloro-2-fluorophenyl cyclopentyl ketone
Description
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUROSOACRTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642577 | |
| Record name | (4-Chloro-2-fluorophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-75-8 | |
| Record name | (4-Chloro-2-fluorophenyl)cyclopentylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-2-fluorophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction Route
This is the most widely reported and efficient method for preparing substituted phenyl cyclopentyl ketones.
- Formation of cyclopentylmagnesium halide (Grignard reagent) by reacting cyclopentyl bromide or chloride with magnesium turnings in anhydrous ether or tetrahydrofuran (THF).
- Reaction of the Grignard reagent with a substituted benzonitrile, such as 4-chloro-2-fluorobenzonitrile, under reflux conditions.
- Hydrolysis of the resulting imine complex with dilute acids (HCl and H2SO4) at controlled temperatures (below 25 °C) to yield the ketone.
- Purification by vacuum distillation or recrystallization to achieve high purity.
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Grignard formation | Cyclopentyl chloride + Mg in diethyl ether or THF | Efficient formation of Grignard reagent |
| Reaction with benzonitrile | Reflux with 4-chloro-2-fluorobenzonitrile in aromatic hydrocarbon solvent | Nearly quantitative conversion after 2 hours |
| Hydrolysis | Dilute HCl and H2SO4, temperature < 25 °C | Complete hydrolysis of imine complex |
| Purification | Vacuum distillation | Yield up to ~89%, purity >99.5% |
- High yield (~89% reported for similar o-chlorophenyl cyclopentyl ketone).
- High purity (99.6-99.7%).
- Short reaction time (2 hours for conversion).
- Use of aromatic hydrocarbons as safer solvents compared to diethyl ether.
- The molar ratio of cyclopentyl halide to substituted benzonitrile is typically 2:1.
- The reaction requires careful control of temperature during hydrolysis to prevent side reactions and resinification.
Condensation Route via Cyclopentanone Derivatives
A novel method reported involves condensation of cyclopentanone p-toluenesulfonylhydrazone with substituted benzaldehydes (e.g., 2-chlorobenzaldehyde) to form the ketone precursor.
- Preparation of cyclopentanone p-toluenesulfonylhydrazone.
- Reaction with substituted benzaldehyde under controlled conditions.
- Subsequent steps to convert intermediate to 4-chloro-2-fluorophenyl cyclopentyl ketone.
- Novel approach with potential for alternative synthetic routes.
- Useful for forensic and law enforcement awareness regarding illicit synthesis.
- Less documented for 4-chloro-2-fluoro substitution specifically.
- Requires further optimization for yield and purity.
| Method | Key Reagents | Solvent(s) | Yield (%) | Purity (%) | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Grignard Reaction | Cyclopentyl halide + 4-chloro-2-fluorobenzonitrile + Mg | Diethyl ether / aromatic hydrocarbons | ~89 | >99.5 | ~2 hours | High yield, high purity, scalable | Requires dry conditions, sensitive to moisture |
| Friedel-Crafts Acylation | 4-chloro-2-fluorobenzoyl chloride + cyclopentene + AlCl3 | Methylene chloride | ~62 | Moderate | Longer | Classical method | Difficult, resinification, lower yield |
| Condensation Route | Cyclopentanone p-toluenesulfonylhydrazone + substituted benzaldehyde | Various | Not well established | Not well established | Variable | Novel, alternative route | Less documented, requires optimization |
- The Grignard reaction method is the most efficient and widely used for preparing high-purity this compound, with yields approaching 90% and purity near 100% after vacuum distillation and purification steps.
- The reaction benefits from replacing highly flammable diethyl ether with aromatic hydrocarbons during the hydrolysis and workup stages, improving safety and economic viability.
- Reaction times have been significantly reduced from traditional methods (e.g., from 30 hours to 2 hours) without compromising yield or purity.
- Friedel-Crafts acylation, while historically significant, suffers from lower yields and operational difficulties, making it less favorable for modern synthesis.
- Novel synthetic routes involving hydrazone intermediates and aldehydes have been identified but require further development for practical application in this specific compound.
The preparation of this compound is best achieved via a Grignard reaction between cyclopentylmagnesium halide and 4-chloro-2-fluorobenzonitrile, followed by controlled hydrolysis and purification. This method offers superior yield, purity, and reaction efficiency compared to classical Friedel-Crafts acylation or emerging condensation methods. Optimization of solvent systems and reaction conditions further enhances safety and scalability, making this approach the authoritative choice for professional synthesis of this compound.
Chemical Reactions Analysis
4-Chloro-2-fluorophenyl cyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-2-fluorophenyl cyclopentyl ketone is utilized in various scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: Its unique chemical properties make it suitable for the development of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorophenyl cyclopentyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on cyclohexyl group’s lipophilicity.
Substituent Effects on Properties
- Electronic Effects: Fluorine (electron-withdrawing) increases electrophilicity of the ketone, enhancing reactivity in nucleophilic additions.
Steric and Conformational Influences :
Biological Activity
4-Chloro-2-fluorophenyl cyclopentyl ketone (CPCPK) is a chemical compound with the molecular formula C12H12ClFO and a molecular weight of 226.67 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
The synthesis of CPCPK typically involves the reaction of cyclopentanone with 4-chloro-2-fluorobenzoyl chloride under anhydrous conditions, often utilizing triethylamine as a base. The compound exhibits reactivity typical of ketones, including oxidation, reduction, and nucleophilic substitution reactions. These reactions can lead to various derivatives that may possess distinct biological activities.
CPCPK's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, thereby demonstrating anti-inflammatory properties. The presence of both chlorine and fluorine atoms in its structure may enhance its lipophilicity and binding affinity to biological targets.
Biological Activity Studies
Recent research has highlighted the potential pharmacological applications of CPCPK:
- Anti-inflammatory Effects : In vitro studies have indicated that CPCPK can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its role as an anti-inflammatory agent.
- Neuroprotective Properties : Preliminary findings indicate that CPCPK may protect neuronal cells from oxidative stress-induced damage, potentially making it a candidate for treating neurodegenerative diseases.
- Antimicrobial Activity : Some studies have reported that CPCPK exhibits antimicrobial properties against various bacterial strains, indicating its potential use as an antibacterial agent.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| In vitro study on inflammation | CPCPK reduced TNF-α and IL-6 levels in macrophages | |
| Neuroprotection assay | CPCPK protected neuronal cells from oxidative stress | |
| Antimicrobial testing | Effective against Staphylococcus aureus and E. coli |
Comparative Analysis
CPCPK can be compared with other similar compounds to evaluate its biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Chlorophenyl cyclopentyl ketone | Similar phenyl ring structure | Moderate anti-inflammatory effects |
| 4-Fluorophenyl cyclopentyl ketone | Different halogen substitution | Higher neuroprotective activity |
The variations in substituents on the phenyl ring significantly influence the biological activities of these compounds.
Q & A
Q. How is this compound utilized in material science (e.g., polymer or coordination chemistry)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
